N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-fluorophenoxy)acetamide
Description
The compound is an acetamide derivative featuring:
- A 4-chlorophenyl-substituted thiazole core at position 4 of the thiazole ring.
- An ethyl linker connecting the thiazole to the acetamide group.
- A 4-fluorophenoxy substituent on the acetamide moiety.
Molecular Formula: C₁₉H₁₅ClFN₂O₂S
Molecular Weight: 409.85 g/mol (calculated).
Its structure combines aromatic (chlorophenyl, fluorophenoxy) and heterocyclic (thiazole) components, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(4-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O2S/c20-14-3-1-13(2-4-14)19-23-16(12-26-19)9-10-22-18(24)11-25-17-7-5-15(21)6-8-17/h1-8,12H,9-11H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCFVJJOTGPCBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CCNC(=O)COC3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-fluorophenoxy)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-chlorobenzaldehyde with thiosemicarbazide in the presence of an acid catalyst, such as hydrochloric acid, to form 2-(4-chlorophenyl)-1,3-thiazole.
Alkylation: The thiazole derivative is then alkylated using 2-bromoethylamine hydrobromide to introduce the ethylamine side chain.
Acylation: The final step involves the reaction of the alkylated thiazole with 2-(4-fluorophenoxy)acetyl chloride in the presence of a base, such as triethylamine, to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-fluorophenoxy)acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological activities. The presence of the thiazole ring and the aromatic substituents suggests it could interact with biological targets, possibly exhibiting antimicrobial, antifungal, or anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-fluorophenoxy)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The thiazole ring and the aromatic substituents may facilitate binding to these targets, potentially disrupting normal biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Thiazole Modifications
(a) N-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methylphenoxy)acetamide
- Key Difference: Replaces the 4-fluorophenoxy group with 4-methylphenoxy.
- This substitution may alter metabolic stability or receptor-binding affinity compared to the fluoro analog .
(b) 2-Chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide
- Key Difference : Lacks the ethyl linker and positions the 4-fluorophenyl group directly on the thiazole ring.
- The chloroacetamide group introduces electrophilicity, which could enhance reactivity but increase toxicity risks .
Phenoxy/Acetamide Substituent Variations
(a) N-(4-Fluorophenyl)-2-[(4-{[(4-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]acetamide
- Key Features : Dual 4-fluorophenyl groups and a sulfanyl bridge instead of ethyl.
- The carbamoyl moiety adds hydrogen-bonding capacity, which might improve target specificity but reduce solubility .
(b) 2-(3-Chlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide
- Key Difference: Substitutes the 4-fluorophenoxy group with 3-chlorophenoxy.
- Electronic effects (chloro vs. fluoro) may alter π-π stacking or dipole interactions .
Complex Heterocyclic Systems
(a) N-(4-Chlorophenyl)-2-[2-(4-oxo-2-phenylquinazolin-3(4H)-yl)-1,3-thiazol-4-yl]acetamide
- Key Feature: Incorporates a quinazolinone fused ring system.
- This structural complexity may improve affinity for kinases or DNA-associated targets but increase synthetic complexity .
(b) N-(4-(4-Chlorophenyl)thiazol-2-yl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide
- Key Feature: Replaces the phenoxy group with a nitro-triazole moiety.
- The triazole ring offers hydrogen-bonding and metal-coordination sites, which are advantageous in antimicrobial or antitubercular agents .
Biological Activity
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-fluorophenoxy)acetamide is a synthetic compound that exhibits significant biological activity, particularly in the realms of anticancer and antimicrobial research. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, a chlorophenyl group, and a fluorophenoxy acetamide moiety. Its molecular formula is , with a molecular weight of approximately 308.826 g/mol. The structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇ClN₂O₂S |
| Molecular Weight | 308.826 g/mol |
| CAS Number | 40361-70-4 |
Anticancer Properties
Recent studies have indicated that thiazole derivatives, including this compound, exhibit potent anticancer activity. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines. The presence of electron-donating groups on the phenyl ring enhances the cytotoxicity of these compounds.
- Mechanism of Action : The compound is believed to interact with specific molecular targets such as enzymes or receptors involved in cell proliferation and apoptosis. This interaction can lead to the modulation of signaling pathways critical for cancer cell survival.
Antimicrobial Activity
The thiazole moiety has also been associated with antimicrobial properties. Research indicates that derivatives containing this structure can inhibit the growth of several bacterial strains.
- Case Study : In a comparative study, thiazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds similar to this compound exhibited activity comparable to standard antibiotics like norfloxacin.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Thiazole Ring : Essential for anticancer and antimicrobial activity.
- Chlorophenyl Group : Enhances lipophilicity and cellular uptake.
- Fluorophenoxy Moiety : Contributes to the overall stability and reactivity of the compound.
Research Findings
A review of literature reveals diverse findings on the biological activities associated with thiazole derivatives:
-
Antitumor Activity : Compounds similar to this compound have been shown to inhibit tumor growth in vitro and in vivo models.
Compound IC50 (µg/mL) Cell Line Thiazole Derivative A 1.61 ± 1.92 Jurkat Thiazole Derivative B 1.98 ± 1.22 A-431 - Antimicrobial Efficacy : Several derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
